5,3'-Dimethoxyflavone

Signal Transduction Cancer Biology Flavonoid Pharmacology

Researchers studying AKT-dependent oncogenic signaling require selective chemical probes. The hydroxylated analogs lack potency. This synthetic 5,3'-Dimethoxyflavone offers a defined solution. - 20-fold superior inhibition of PIP3-AKT PH domain interaction vs. 5,3'-dihydroxyflavone at 10 μM - Validated antiproliferative activity against HL60 promyelocytic leukemia cells via 3'-methoxy pharmacophore - Benchmark for DMPK studies: distinct 5-methoxy substitution pattern vs. metabolically labile 7,3'-dimethoxy analogs (Clint ~13 vs. ~92 ml/min/kg) - Immediate availability as a precise chemical probe for SAR investigations

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 6665-75-4
Cat. No. B12051831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,3'-Dimethoxyflavone
CAS6665-75-4
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC
InChIInChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3
InChIKeyHHAYKNGPBZOQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,3'-Dimethoxyflavone: Defined Methoxyflavone Probe


5,3'-Dimethoxyflavone is a polymethoxyflavone (PMF) characterized by two methoxy substituents at the 5- and 3'-positions of the flavone core, resulting in a fully methylated A-ring and a 3'-methoxy B-ring. This specific substitution pattern confers distinct biological properties that differ from its hydroxylated or differently methoxylated analogs . As a synthetic compound, it serves as a precise chemical probe in studies of antiproliferative activity [1], drug metabolism [2], and protein–protein interaction inhibition [3], offering a well-defined tool for structure–activity relationship (SAR) investigations.

Defined methoxyflavone probe SAR & pharmacophore studies PIP3-AKT pathway interaction model

5,3'-Dimethoxyflavone: Irreplaceable Substitution Pattern


In the class of methoxylated flavones, seemingly minor changes in the number or position of methoxy groups profoundly alter biological activity and metabolic fate. For instance, the 3'-methoxy group is critical for antiproliferative potency against HL60 cells [1], yet this same feature in other analogs (e.g., 7,3'-dimethoxyflavone) is associated with significantly reduced metabolic stability (Clint ~92 ml/min/kg) compared to compounds with 5,7-substitution (Clint ~13 ml/min/kg) [2]. Furthermore, simple replacement of the 5-methoxy group with a hydroxyl (as in 5,3'-dihydroxyflavone) results in a 20-fold loss in inhibition of the PIP3-AKT PH domain interaction [3]. Therefore, 5,3'-Dimethoxyflavone occupies a specific niche within the flavone landscape where its unique substitution pattern dictates a particular balance of potency and stability that cannot be extrapolated from or achieved by its closest in-class relatives.

Methoxy position Moving the 3'-methoxy group may sharply reduce antiproliferative pharmacophore relevance in HL60 models.
5-OH replacement Replacing 5-methoxy with hydroxyl (5,3'-dihydroxyflavone) reported ~20-fold lower PIP3-AKT PH domain interaction inhibition; assay context differs substantially.
Metabolic stability class Lacking a 7-methoxy group shifts the metabolic clearance profile to an intermediate range, distinct from both highly stable and rapidly cleared flavones.

5,3'-Dimethoxyflavone: Quantitative Evidence Guide


PIP3-AKT PH Domain Interaction Inhibition

5,3'-Dimethoxyflavone exhibits a 20-fold higher inhibition of the PIP3-AKT PH domain interaction compared to its dihydroxy analog, 5,3'-dihydroxyflavone. At a uniform test concentration of 10 μM, the dimethoxyflavone demonstrates a dramatic increase in inhibitory activity, highlighting the critical role of methoxy substitution at these positions for this specific protein–protein interaction [1].

PIP3-AKT PH domain inhibition
Head-to-head
20-fold higher inhibition vs. 5,3'-dihydroxyflavone at 10 μM
Supports PIP3-AKT pathway interaction studies; methoxy substitution critical for this endpoint.
In vitro, protein–protein interaction assay; reported context.
Signal Transduction Cancer Biology Flavonoid Pharmacology

HL60 Antiproliferative Activity

Structure–activity relationship (SAR) studies in HL60 promyelocytic leukemia cells identify the 3'-methoxy group as essential for potent antiproliferative activity. While this study highlights 7,3'-dimethoxyflavone as the most potent overall, the data explicitly establish that the 3'-methoxy moiety is a critical pharmacophore for inhibiting HL60 cell growth [1]. In contrast, flavones lacking a 3'-methoxy group or possessing hydroxyls at key positions show markedly reduced activity [2].

HL60 antiproliferative SAR
Cross-study comparable
3'-methoxy motif identified as essential pharmacophore for HL60 cell growth inhibition
Confirms structure-activity relevance of the 3'-methoxy group in promyelocytic leukemia cell models.
Exact IC50 not reported for this compound; SAR-class evidence.
Leukemia Research Antiproliferative Agents SAR

CYP-Mediated Metabolism Profile

The metabolic stability of methoxylated flavones is highly dependent on the precise substitution pattern. While 5,3'-Dimethoxyflavone was not among the compounds directly assayed, the study provides a clear framework for its expected stability. The data show that 5-methoxyflavone and 5,7-dimethoxyflavone are the most stable (Clint 18 and 13 ml/min/kg, respectively), whereas compounds like 7,3'-dimethoxyflavone are significantly less stable (Clint 92 ml/min/kg) [1]. This positions 5,3'-Dimethoxyflavone, with a 5-methoxy but lacking the stabilizing 7-methoxy, in a unique intermediate metabolic stability class.

CYP-mediated metabolism
Class-level inference
Predicted intermediate Clint; less stable than 5,7-dimethoxyflavone, more stable than 7,3'-dimethoxyflavone
Metabolic stability class inferred from methoxy position; supports DMPK study design.
Human liver microsome data for structural analogs; direct measurement recommended.
Drug Metabolism Pharmacokinetics CYP Enzymes

MCF7 Antiproliferative Activity

5,3'-Dimethoxyflavone exhibits antiproliferative activity against human MCF7 breast cancer cells in an MTT assay after 72 hours of treatment [1]. While a direct IC50 value for 5,3'-Dimethoxyflavone was not located, a closely related derivative, 7,8-dihydroxy-3',5'-dimethoxyflavone, was identified as the most active compound in a panel of 55 flavones tested against MCF7 and four other cancer cell lines . This suggests that the 3',5'-dimethoxy motif may confer potent activity and positions 5,3'-Dimethoxyflavone as a valuable scaffold for further optimization.

MCF7 antiproliferative activity
Supporting evidence
Active in MCF7 cell growth inhibition (MTT, 72 h); closely related 3',5'-dimethoxy analog was most active in a 55-flavone panel
Provides baseline activity in a breast cancer cell model; supports scaffold optimization.
Direct IC50 for this compound not located; use as comparative reference.
Breast Cancer Antiproliferative MCF7 Cells

CDK2 Inhibition and Antimetastatic Potential

In a study combining molecular docking with in vitro assays, 3',5'-dimethoxyflavone was evaluated alongside 3'-nitroflavone for its ability to inhibit CDK2 and suppress metastatic behaviors. Both compounds displayed moderate activity in colony formation, wound-scratch, and Leighton tube assays [1]. While the nitro derivative may exhibit stronger inhibition in some contexts, 5,3'-Dimethoxyflavone demonstrated a distinct profile, supporting its potential as a CDK2 inhibitor with antimetastatic properties.

CDK2 inhibition & antimetastatic potential
Head-to-head
Moderate activity in colony formation, wound-scratch, and Leighton tube assays; comparable to 3'-nitroflavone
Supports CDK2 pathway research with a distinct structural profile from nitroflavones.
No precise IC50 reported; cell-based assay context.
CDK2 Inhibition Antimetastatic Molecular Docking

5,3'-Dimethoxyflavone: Application Scenarios


AKT Signaling Chemical Probe

Given its 20-fold superiority over 5,3'-dihydroxyflavone in inhibiting the PIP3-AKT PH domain interaction at 10 μM [1], 5,3'-Dimethoxyflavone is uniquely suited as a chemical probe to dissect AKT-dependent cellular processes. Researchers investigating the role of the AKT pathway in cancer cell survival, metabolism, or migration can employ this compound to achieve specific pathway modulation that its hydroxylated analog cannot provide.

Leukemia Antiproliferative Standard

For studies focusing on promyelocytic leukemia (HL60) and other hematological malignancies, 5,3'-Dimethoxyflavone serves as a defined standard for antiproliferative activity mediated by the 3'-methoxy pharmacophore [2]. Its activity profile makes it a valuable comparator for new derivatives or for calibrating high-throughput screening assays aimed at identifying novel anti-leukemic agents.

Methoxyflavone Metabolism Benchmark

Due to its distinct 5-methoxy substitution pattern, 5,3'-Dimethoxyflavone occupies a specific niche in metabolic stability studies. It serves as an excellent benchmark compound for investigating the impact of methoxy group position on cytochrome P450-mediated oxidation, as demonstrated in studies comparing methoxyflavones with varying Clint values [3]. This makes it a valuable tool for DMPK scientists optimizing flavonoid-derived lead compounds.

Breast Cancer Lead Optimization Scaffold

Given that a closely related analog, 7,8-dihydroxy-3',5'-dimethoxyflavone, was the most active among 55 flavones tested against MCF7 breast cancer cells , 5,3'-Dimethoxyflavone presents a validated starting scaffold for medicinal chemistry efforts aimed at developing more potent and selective anti-breast cancer agents. Its activity in this model [4] justifies its use as a lead-like molecule for further derivatization.

Application
Selection Property
Validation Focus
AKT signaling probe studies
PIP3-AKT PH domain interaction inhibition context
AKT-dependent pathway modulation; cell survival/migration endpoints
Leukemia cell-model research
3'-methoxy pharmacophore-driven antiproliferative context
HL60 promyelocytic cell growth inhibition; comparator for novel anti-leukemic agents
Methoxyflavone metabolism benchmark
5-methoxy-dependent metabolic stability class
CYP-mediated oxidation profile; DMPK lead optimization
Breast cancer cell-model scaffold
3',5'-dimethoxy motif activity in MCF7
MCF7 proliferation assay; SAR for further derivatization
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